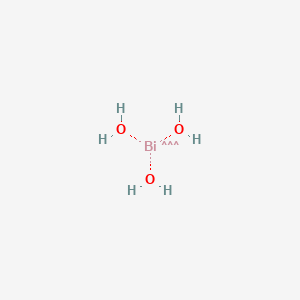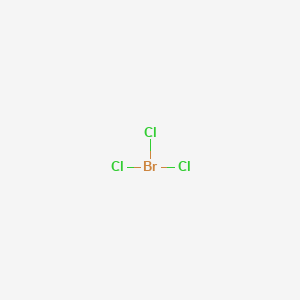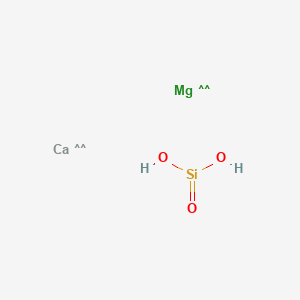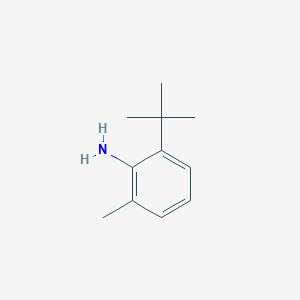![molecular formula C13H17NO5 B076677 [2-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-hydroxyethyl] N-ethylcarbamate CAS No. 13887-62-2](/img/structure/B76677.png)
[2-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-hydroxyethyl] N-ethylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-hydroxyethyl] N-ethylcarbamate is a complex organic compound that features a benzodioxane ring system. This compound is of interest due to its potential pharmacological activities, including effects on the cardiovascular and central nervous systems. The presence of the benzodioxane moiety is significant as it is a structural component in various biologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester can be achieved through multiple synthetic routes. One common method involves the Gewald reaction, where 2-acetyl-1,4-benzodioxane is reacted with ethyl 2-cyanoacetate and sulfur in the presence of diethylamine . This reaction yields ethyl 2-amino-4-(1,4-benzodioxan-2-yl)thiophene-3-carboxylate, which can be further modified to obtain the desired ester.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as condensation reactions, cyclization, and purification through recrystallization or chromatography .
化学反応の分析
Types of Reactions
[2-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-hydroxyethyl] N-ethylcarbamate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzodioxane ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
科学的研究の応用
[2-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-hydroxyethyl] N-ethylcarbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its pharmacological properties, such as antihypertensive, antibacterial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of ethylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester involves its interaction with specific molecular targets. The benzodioxane ring system is known to affect the cardiovascular and central nervous systems by modulating receptor activity and enzyme function. The compound may inhibit certain enzymes or bind to receptors, leading to various physiological effects .
類似化合物との比較
Similar Compounds
Ethyl 2-amino-4-(1,4-benzodioxan-2-yl)thiophene-3-carboxylate: Shares the benzodioxane moiety and exhibits similar pharmacological activities.
5-(1,4-Benzodioxan-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one: Contains both benzodioxane and thienopyrimidine rings, showing antimicrobial and anti-inflammatory properties.
Uniqueness
[2-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-hydroxyethyl] N-ethylcarbamate is unique due to its specific ester linkage and the presence of both carbamic acid and benzodioxane functionalities. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
CAS番号 |
13887-62-2 |
|---|---|
分子式 |
C13H17NO5 |
分子量 |
267.28 g/mol |
IUPAC名 |
[2-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-hydroxyethyl] N-ethylcarbamate |
InChI |
InChI=1S/C13H17NO5/c1-2-14-13(16)18-7-9(15)12-8-17-10-5-3-4-6-11(10)19-12/h3-6,9,12,15H,2,7-8H2,1H3,(H,14,16) |
InChIキー |
PGDADWGXMYAIFG-UHFFFAOYSA-N |
SMILES |
CCNC(=O)OCC(C1COC2=CC=CC=C2O1)O |
正規SMILES |
CCNC(=O)OCC(C1COC2=CC=CC=C2O1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















